3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Overview
Description
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is a synthetic compound with a multifaceted structure that exhibits various chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The key reactions include the formation of the quinoline ring, followed by the introduction of an oxo group and subsequent modification to incorporate the benzene-1-carboximidamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to achieving consistent quality in large batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxides.
Reduction: : Reduction of the quinoline ring can be achieved under suitable conditions, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane.
Major Products
The primary products from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with varying functional groups.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential use as a therapeutic agent due to its bioactive properties.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving binding to receptors or enzymes. This can lead to the modulation of various biochemical pathways, ultimately influencing cellular processes.
Comparison with Similar Compounds
Compared to other compounds in the same class, 3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is unique due to its specific structural features, such as the oxo-quinoline moiety and the benzene-1-carboximidamide group. Similar compounds include:
Quinoline derivatives: : Often used in antimicrobial and antimalarial drugs.
Benzene-1-carboximidamide derivatives: : Investigated for their potential pharmacological activities.
Each of these compounds exhibits distinct properties, making them suitable for various applications depending on the context of their use
Properties
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]benzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c18-17(19)13-3-1-2-11(8-13)10-22-14-5-6-15-12(9-14)4-7-16(21)20-15;/h1-3,5-6,8-9H,4,7,10H2,(H3,18,19)(H,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALPLCSVDBEDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC(=CC=C3)C(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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